molecular formula C17H18N+ B14300555 5-Butylphenanthridin-5-ium CAS No. 112261-23-1

5-Butylphenanthridin-5-ium

Katalognummer: B14300555
CAS-Nummer: 112261-23-1
Molekulargewicht: 236.33 g/mol
InChI-Schlüssel: ISCIEEORSMVTNY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Butylphenanthridin-5-ium is a chemical compound with the molecular formula C17H18N+.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butylphenanthridin-5-ium typically involves the alkylation of phenanthridine with butyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

5-Butylphenanthridin-5-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .

Wissenschaftliche Forschungsanwendungen

5-Butylphenanthridin-5-ium has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Butylphenanthridin-5-ium involves its interaction with various molecular targets. It can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to the inhibition of DNA replication and transcription, ultimately causing cell death. The compound may also interact with proteins and enzymes, affecting their activity and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Butylphenanthridin-5-ium is unique due to its butyl group, which enhances its lipophilicity and potentially its biological activity. This structural modification can lead to different pharmacokinetic and pharmacodynamic properties compared to its analogs .

Eigenschaften

CAS-Nummer

112261-23-1

Molekularformel

C17H18N+

Molekulargewicht

236.33 g/mol

IUPAC-Name

5-butylphenanthridin-5-ium

InChI

InChI=1S/C17H18N/c1-2-3-12-18-13-14-8-4-5-9-15(14)16-10-6-7-11-17(16)18/h4-11,13H,2-3,12H2,1H3/q+1

InChI-Schlüssel

ISCIEEORSMVTNY-UHFFFAOYSA-N

Kanonische SMILES

CCCC[N+]1=CC2=CC=CC=C2C3=CC=CC=C31

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.